molecular formula C22H13ClF2N4OS B5429533 7-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

7-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Cat. No.: B5429533
M. Wt: 454.9 g/mol
InChI Key: DZPYXHCVMYJXQV-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE” is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, furans, and triazoles. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. It could exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazines: Other compounds in this class may have similar structures but different substituents.

    Phenyl-substituted Furans: Compounds with similar furan and phenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties or chemical reactivity.

Properties

IUPAC Name

(7Z)-7-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-6-(2,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N4OS/c1-12-26-27-22-29(12)28-21(16-8-6-13(24)10-18(16)25)20(31-22)11-14-7-9-19(30-14)15-4-2-3-5-17(15)23/h2-11H,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPYXHCVMYJXQV-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)S2)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/S2)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.